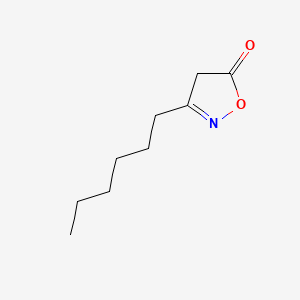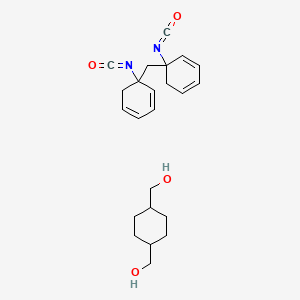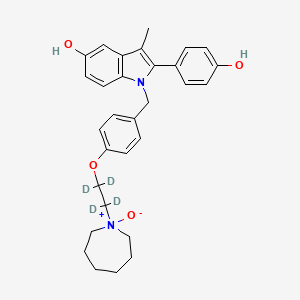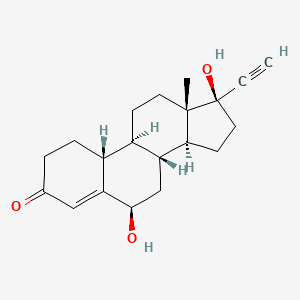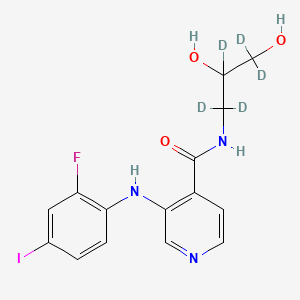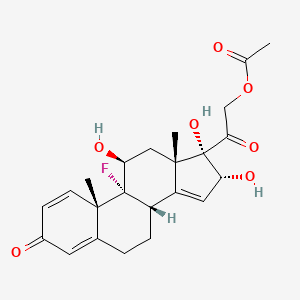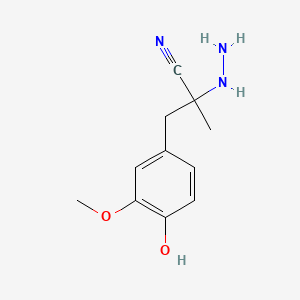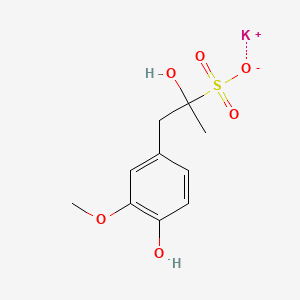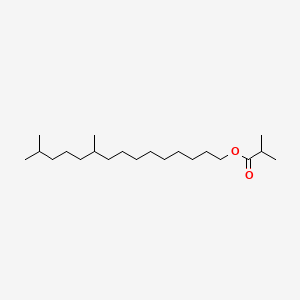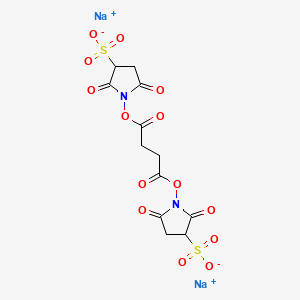
双(磺基琥珀酰亚胺基)琥珀酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(sulfosuccinimidyl)succinate sodium salt is a water-soluble, homobifunctional cross-linking reagent with amine reactivity . It is typically coupled to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5) . It incorporates an 8-atom linker .
Synthesis Analysis
The synthesis of Bis(sulfosuccinimidyl)succinate sodium salt involves the reaction of sulfo-NHS ester with any molecule containing primary amines . The spacer arm contains two cleavable ester sites that may be broken with hydroxylamine, which yields two fragments with terminal amide bonds and the release of ethylene glycol .Molecular Structure Analysis
Bis(sulfosuccinimidyl)succinate sodium salt contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm .Chemical Reactions Analysis
Bis(sulfosuccinimidyl)succinate sodium salt is reactive towards amine (-NH2) functional groups . It is typically coupled to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5) .Physical And Chemical Properties Analysis
Bis(sulfosuccinimidyl)succinate sodium salt is water-soluble . It is membrane-impermeable, allowing for cell surface labeling .科学研究应用
Protein Labeling & Crosslinking
This compound is used in protein analysis reagents for crosslinking and labeling . It contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm. NHS esters react with primary amines at pH 7-9 to form stable amide bonds .
Cell Surface Protein Crosslinking
It is used to crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . This allows for the study of protein-protein interactions and the identification of proteins that interact with a particular target.
Receptor-Ligand Interaction Identification
The compound is used to identify receptor-ligand interactions by chemical crosslinking . This can help in understanding the mechanisms of cellular signaling and drug action.
Analysis of Protein Aggregation
It has been used in the study of the behavior of amyloid-β peptide in solution and in phospholipid membranes . The compound was used to cross-link Aβ1–42 oligomers prior to electrophoresis, providing an efficient method for analyzing proteins that are easily aggregated .
Membrane Protein Studies
Due to its membrane-impermeable nature, it allows for cell surface labeling . This can be particularly useful in studies involving membrane proteins.
Proteomics Research
This compound is used in proteomics research . It can be used to study protein-protein interactions, protein conformation, and dynamics.
Biochemical Research
It is used in biochemical research for the study of various biological processes . This includes studying the structure and function of proteins, nucleic acids, carbohydrates, and lipids.
Pesticide Research
Although not directly related to the compound, a variant of it, Butanedioic acid, sulfo-, 1,4-bis (2-ethylhexyl) ester, sodium salt, is registered under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and is periodically reevaluated for safety .
作用机制
Target of Action
Bis(sulfosuccinimidyl)succinate sodium salt, also known as Butanedioic Acid 1,4-Bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) Ester Disodium Salt, is a homobifunctional crosslinker . Its primary targets are proteins , including antibodies, that contain primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide .
Mode of Action
This compound contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group .
Biochemical Pathways
The compound is used to crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . It can also be used to identify receptor-ligand interactions by chemical crosslinking . Furthermore, it can ‘fix’ protein interactions to allow identification of weak or transient protein interactions .
Pharmacokinetics
The compound is water-soluble , which means it can be dissolved in water and many commonly used buffers up to ∼100 mM . This avoids the use of organic solvents which may perturb protein structure . The compound is also membrane-impermeable, allowing for cell surface labeling .
Result of Action
The result of the compound’s action is the formation of stable amide bonds between proteins, including antibodies, that contain primary amines . This allows for the identification of protein interactions and receptor-ligand interactions .
Action Environment
The compound’s action is influenced by the pH of the environment, with optimal reactivity towards primary amines occurring at pH 7-9 . The compound is also influenced by the presence of water or buffers, as it is water-soluble .
安全和危害
Bis(sulfosuccinimidyl)succinate sodium salt can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
属性
IUPAC Name |
disodium;1-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O14S2.2Na/c15-7-3-5(29(21,22)23)11(19)13(7)27-9(17)1-2-10(18)28-14-8(16)4-6(12(14)20)30(24,25)26;;/h5-6H,1-4H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMAZBCSVWSDIQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2Na2O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747237 |
Source


|
| Record name | Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215597-96-9 |
Source


|
| Record name | Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

